molecular formula C11H15ClN4O2 B2447535 3-butyl-8-(chloromethyl)-7-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 848369-62-0

3-butyl-8-(chloromethyl)-7-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2447535
CAS No.: 848369-62-0
M. Wt: 270.72
InChI Key: IDGLEPAAILVMAZ-UHFFFAOYSA-N
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Description

3-butyl-8-(chloromethyl)-7-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a butyl group, a chloromethyl group, and a methyl group attached to a tetrahydropurine core. It is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-8-(chloromethyl)-7-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative. The process can be summarized as follows:

    Starting Material: The synthesis begins with a purine derivative, such as 7-methylxanthine.

    Alkylation: The butyl group is introduced via an alkylation reaction using butyl bromide in the presence of a base like potassium carbonate.

    Chloromethylation: The chloromethyl group is introduced using formaldehyde and hydrochloric acid under acidic conditions.

    Cyclization: The final step involves cyclization to form the tetrahydropurine core, which can be achieved through heating under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-butyl-8-(chloromethyl)-7-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: Further cyclization reactions can modify the purine core, leading to the formation of new ring structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of purine N-oxides.

    Reduction Products: Reduction can yield dihydropurine derivatives.

Scientific Research Applications

3-butyl-8-(chloromethyl)-7-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-butyl-8-(chloromethyl)-7-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can inhibit or activate enzymes involved in purine metabolism.

    Receptors: It may bind to purine receptors, affecting cellular signaling pathways.

    DNA/RNA: The compound can intercalate into DNA or RNA, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in cocoa, with mild stimulant effects.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

3-butyl-8-(chloromethyl)-7-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloromethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

3-butyl-8-(chloromethyl)-7-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O2/c1-3-4-5-16-9-8(10(17)14-11(16)18)15(2)7(6-12)13-9/h3-6H2,1-2H3,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGLEPAAILVMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C(=O)NC1=O)N(C(=N2)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848369-62-0
Record name 3-butyl-8-(chloromethyl)-7-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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